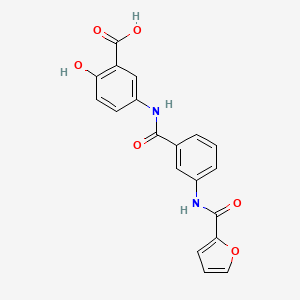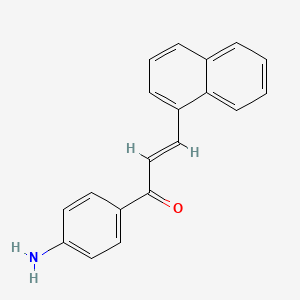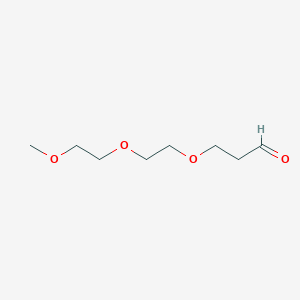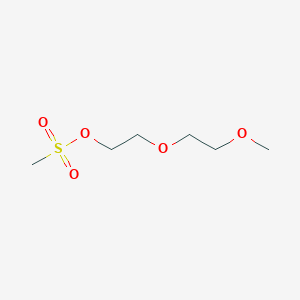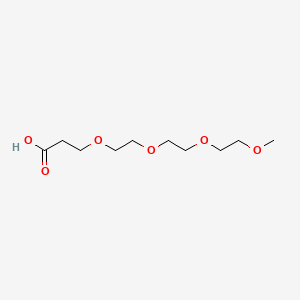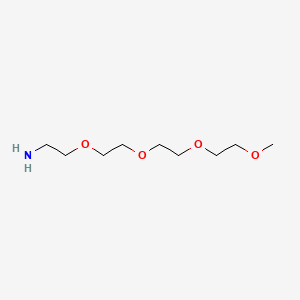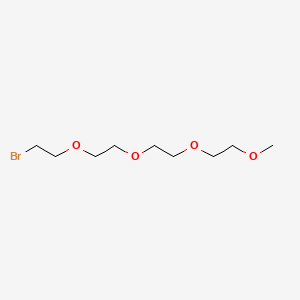
Myoseverin
Übersicht
Beschreibung
Myoseverin ist ein Mikrotubuli-bindendes Molekül, das aus einer Bibliothek von 2,6,9-trisubstituierten Purinen identifiziert wurde. Es ist bekannt für seine Fähigkeit, die reversible Spaltung von multinukleären Myotuben in mononukleäre Fragmente zu induzieren. Diese Verbindung hat sich als vielversprechend für die Förderung der DNA-Synthese und Zellproliferation erwiesen, was sie zu einem interessanten Gegenstand in verschiedenen wissenschaftlichen Forschungsbereichen macht .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen 2,6,9-trisubstituierte Purine beteiligt sindBeispielsweise wurden hydrophobe Substituenten an der N9-Position als potente Inhibitoren der Mikrotubuli-Assemblierung gefunden . Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Reagenzien und Lösungsmittel, um die gewünschten chemischen Transformationen zu ermöglichen. Industrielle Produktionsmethoden können die Skalierung dieser Synthesewege umfassen, wobei gleichzeitig die Reinheit und Ausbeute des Endprodukts sichergestellt werden.
Wissenschaftliche Forschungsanwendungen
Myoseverin has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study microtubule dynamics and the effects of microtubule-binding molecules on cellular processes.
Biology: this compound is used to investigate the mechanisms of cell differentiation and proliferation.
Medicine: this compound has potential as an anticancer agent due to its ability to inhibit microtubule assembly and arrest the cell cycle in mitosis.
Wirkmechanismus
Target of Action
Myoseverin is a microtubule-binding molecule . Its primary target is tubulin , a globular protein that is the main constituent of microtubules . Microtubules are dynamic filamentous cytoskeletal proteins that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Mode of Action
This compound directly binds to tubulin and disrupts the structure of the microtubule cytoskeleton . This interaction results in the reversible fission of multinucleated myotubes into mononucleated fragments .
Biochemical Pathways
This compound affects the expression of a variety of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes . This is consistent with the activation of pathways involved in wound healing and tissue regeneration .
Result of Action
The binding of this compound to tubulin and the subsequent disruption of the microtubule cytoskeleton lead to the fission of multinucleated myotubes into mononucleated fragments . This fission promotes DNA synthesis and cell proliferation after removal of the compound and transfer of the cells to fresh growth medium .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Myoseverin plays a crucial role in biochemical reactions by binding to microtubules, which are dynamic filamentous cytoskeletal proteins composed of tubulin. This binding disrupts the normal assembly of microtubules, leading to the reversible fission of multinucleated myotubes into mononucleated fragments. This compound interacts with various enzymes, proteins, and other biomolecules, including tubulin, alpha-actinin, and desmin. These interactions are essential for its ability to modulate the cytoskeletal structure and promote cell proliferation and DNA synthesis after the removal of the compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In skeletal muscle cells, it induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. This process is accompanied by changes in the expression of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes, which are consistent with the activation of pathways involved in wound healing and tissue regeneration. Additionally, this compound-treated cardiac myocytes show disruptions of the striated Z-bands containing alpha-actinin and desmin, indicating its impact on sarcomeric organization .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to tubulin and inhibiting microtubule assembly. This inhibition interferes with normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M transition. This compound’s binding interactions with tubulin and other cytoskeletal proteins, such as alpha-actinin and desmin, are crucial for its ability to disrupt the cytoskeletal structure and promote cell proliferation. Additionally, this compound affects gene expression by modulating the transcription of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. Upon removal of the compound and transfer of the cells to fresh growth medium, the cells resume normal growth and differentiation. This compound’s stability and degradation in laboratory settings have not been extensively studied, but its reversible effects on cell proliferation and differentiation suggest that it is relatively stable and does not cause long-term damage to cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes the fission of multinucleated myotubes and cell proliferation without causing significant toxicity. At high doses, this compound may cause adverse effects, such as disruptions in sarcomeric organization and potential cytotoxicity. The threshold effects and toxic effects of this compound at high doses need to be further investigated in animal models to determine its safety and efficacy for potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cytoskeletal dynamics and cell proliferation. It interacts with enzymes and cofactors involved in microtubule assembly and disassembly, such as tubulin and alpha-actinin. This compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its ability to modulate cytoskeletal structure and promote cell proliferation suggests that it may influence various metabolic pathways involved in cell growth and differentiation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to tubulin and other cytoskeletal proteins, allowing it to localize to specific cellular compartments and exert its effects on microtubule assembly and disassembly. This compound’s localization and accumulation within cells are crucial for its ability to modulate cytoskeletal structure and promote cell proliferation .
Subcellular Localization
This compound’s subcellular localization is primarily associated with the cytoskeleton, where it binds to tubulin and other cytoskeletal proteins. This localization is essential for its ability to disrupt microtubule assembly and promote the fission of multinucleated myotubes into mononucleated fragments. This compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Myoseverin is synthesized through a series of chemical reactions involving 2,6,9-trisubstituted purinesFor instance, hydrophobic substituents at the N9 position have been found to be potent inhibitors of microtubule assembly . The reaction conditions often include the use of specific reagents and solvents to facilitate the desired chemical transformations. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Myoseverin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen beinhalten den jeweiligen Gewinn oder Verlust von Elektronen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Übliche Reagenzien sind Nukleophile und Elektrophile.
Hydrolyse: Diese Reaktion beinhaltet die Spaltung chemischer Bindungen durch die Addition von Wasser. Saure oder basische Bedingungen werden oft verwendet, um die Hydrolyse zu erleichtern.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von this compound zur Bildung von oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Purinderivate ergeben können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Werkzeug verwendet, um die Mikrotubuli-Dynamik und die Auswirkungen von Mikrotubuli-bindenden Molekülen auf zelluläre Prozesse zu untersuchen.
Biologie: this compound wird verwendet, um die Mechanismen der Zelldifferenzierung und -proliferation zu untersuchen.
Medizin: this compound hat aufgrund seiner Fähigkeit, die Mikrotubuli-Assemblierung zu hemmen und den Zellzyklus in der Mitose zu arretieren, das Potenzial als Antitumormittel.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an Mikrotubuli bindet und deren Demontage induziert. Dies stört die normale Mitose-Spindelassemblierung und arretiert den Zellzyklus am G2/M-Übergang. Die Verbindung beeinflusst die Expression verschiedener Gene, die an der Wachstumsfaktorsignalisierung, Immunmodulation, Umgestaltung der extrazellulären Matrix und Stressantwort beteiligt sind. Diese Effekte stimmen mit der Aktivierung von Wegen überein, die an der Wundheilung und Geweberegeneration beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
Myoseverin ist einzigartig in seiner Fähigkeit, die reversible Spaltung von multinukleären Myotuben in mononukleäre Fragmente zu induzieren. Ähnliche Verbindungen umfassen:
Nocodazol: Ein Mikrotubuli-desassemblierendes Mittel, das ebenfalls die Myotubuli-Desassemblierung induziert.
Colchicin: Ein weiteres Mikrotubuli-bindendes Molekül, das die Mikrotubuli-Dynamik stört.
Taxane: Eine Klasse von Verbindungen, die Mikrotubuli stabilisieren und ihre Desassemblierung verhindern, was zu einer Zellzyklusarretierung führt.
Im Vergleich zu diesen Verbindungen hat this compound eine geringere Zytotoxizität gezeigt, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCOTQWQVPRTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267402-71-1 | |
| Record name | Myoseverin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



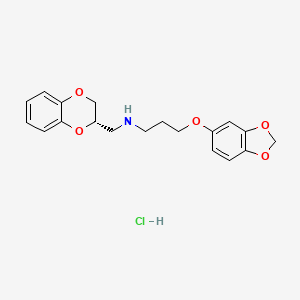
![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)
